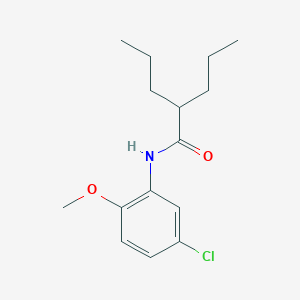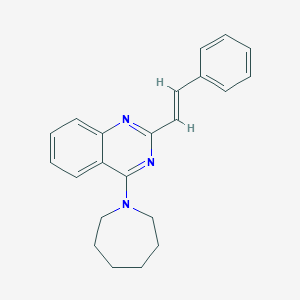
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide is a chemical compound that belongs to the class of drugs known as gabapentinoids. It is commonly referred to as clonidine and is used in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Clonidine is known to have a high affinity for the α2-adrenergic receptor and is believed to work by reducing the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety.
Wirkmechanismus
The mechanism of action of clonidine is believed to involve the activation of α2-adrenergic receptors in the central nervous system. This leads to a reduction in the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety. By reducing the release of norepinephrine, clonidine is able to reduce pain and anxiety in patients with these conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, as well as to reduce the activity of the sympathetic nervous system. Clonidine has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, clonidine has been shown to have a positive effect on sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
Clonidine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of α2-adrenergic receptor activation. Clonidine is also relatively inexpensive and widely available, making it a cost-effective option for use in laboratory experiments. However, clonidine does have some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. Additionally, clonidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on clonidine. One area of interest is the potential use of clonidine in the treatment of opioid use disorder. Several studies have suggested that clonidine may be effective in reducing the severity of withdrawal symptoms in patients undergoing opioid detoxification. Another area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that clonidine may be effective in reducing the symptoms of PTSD, although more research is needed to confirm these findings. Finally, there is interest in developing new analogs of clonidine that may have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of clonidine involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with propylmagnesium bromide to form 2-methoxy-1-phenylpropan-1-ol. The second step involves the reaction of this compound with thionyl chloride to form 2-methoxy-1-phenylpropan-1-ol chloride. The third step involves the reaction of this compound with 5-chloro-2-methoxyaniline to form the final product, N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide.
Wissenschaftliche Forschungsanwendungen
Clonidine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Several studies have demonstrated the efficacy of clonidine in reducing pain and anxiety in patients with these conditions. Clonidine has also been shown to have a positive effect on sleep quality and to reduce the incidence of opioid-induced hyperalgesia.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-6-11(7-5-2)15(18)17-13-10-12(16)8-9-14(13)19-3/h8-11H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QRVRLIKGKYSWRU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)